(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarbothioamide
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Overview
Description
2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of a methoxy-substituted aromatic compoundThe final step involves the condensation of the resulting intermediate with hydrazinecarbothioamide under specific reaction conditions, such as controlled temperature and pH, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and may be conducted under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced .
Scientific Research Applications
2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-((E)-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- 2-({[4-(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL) METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-6-METHOXY PHENOL
Uniqueness
Its brominated aromatic ring, methoxy group, and hydrazinecarbothioamide moiety make it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C17H18BrN3O2S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
[(E)-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C17H18BrN3O2S/c1-11-5-3-4-6-13(11)10-23-16-14(18)7-12(8-15(16)22-2)9-20-21-17(19)24/h3-9H,10H2,1-2H3,(H3,19,21,24)/b20-9+ |
InChI Key |
SVCQVWACPAZSFY-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=N/NC(=S)N)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=NNC(=S)N)OC |
Origin of Product |
United States |
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